(2R)-2-(N-phenylbenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-(phenylsulfonyl)-D-alanine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the D-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(phenylsulfonyl)-D-alanine typically involves the reaction of D-alanine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general procedure involves:
- Dissolving D-alanine in dichloromethane.
- Adding triethylamine to the solution.
- Slowly adding phenylsulfonyl chloride while maintaining the temperature at 0°C.
- Stirring the reaction mixture for several hours.
- Extracting the product with an organic solvent and purifying it using column chromatography .
Industrial Production Methods
Industrial production of N-Phenyl-N-(phenylsulfonyl)-D-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(phenylsulfonyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl group.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Electrophilic reagents like bromine or nitric acid; carried out in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Phenyl-N-(phenylsulfonyl)-D-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Phenyl-N-(phenylsulfonyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar in structure but contains a cyclopropane ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups instead of a single phenylsulfonyl group
Uniqueness
N-Phenyl-N-(phenylsulfonyl)-D-alanine is unique due to its specific combination of a phenyl group and a phenylsulfonyl group attached to the D-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2R)-2-[N-(benzenesulfonyl)anilino]propanoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
ICJJOYMQPVKAGW-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.